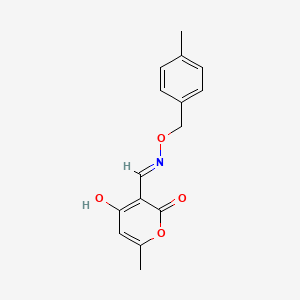

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-(4-methylphenyl)methoxyiminomethyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10-3-5-12(6-4-10)9-19-16-8-13-14(17)7-11(2)20-15(13)18/h3-8,17H,9H2,1-2H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGXRZZXIPUYFP-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Solvent: Ethanol or methanol, chosen for solubility and reaction facilitation.

- Temperature: Ambient to reflux conditions (approximately 25–78°C depending on solvent).

- Time: Several hours (commonly 2–6 hours) to ensure complete conversion.

- Catalysts: Acidic catalysts such as acetic acid may be added to promote the reaction, although neutral conditions can also be effective.

Stepwise Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde in ethanol | Ambient temperature | Ensures substrate availability |

| 2 | Addition of 4-methylbenzylhydroxylamine hydrochloride | Stoichiometric or slight excess | Hydroxylamine source for oxime formation |

| 3 | Addition of base (e.g., sodium acetate) or acid catalyst (e.g., acetic acid) | Optional, depending on protocol | To adjust pH and promote reaction |

| 4 | Reflux of mixture | 60–78°C, 3–6 hours | Drives condensation to completion |

| 5 | Cooling and filtration | Ambient temperature | Isolates the crude product |

| 6 | Purification by recrystallization or chromatography | Solvent-dependent | Yields pure oxime derivative |

Alternative and Industrial Methods

While laboratory-scale syntheses rely on batch reactions, industrial preparation may utilize continuous flow reactors to optimize yield and purity. Flow chemistry allows precise control over reaction time, temperature, and stoichiometry, minimizing side reactions and facilitating scale-up.

- Continuous Flow Advantages:

- Enhanced heat and mass transfer.

- Improved reaction control.

- Reduced reaction times.

- Easier purification due to consistent product quality.

Catalysts or additives can be employed to improve selectivity and yield, such as acid catalysts to accelerate oxime formation or drying agents to remove water formed during condensation.

Related Synthetic Insights from Analogous Compounds

Studies on related compounds, such as 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone, provide insight into preparation strategies of similar derivatives. These compounds are synthesized via condensation reactions between the aldehyde and hydrazine derivatives under acidic or basic conditions, often in alcoholic solvents. The oxime synthesis parallels this approach, substituting hydroxylamine derivatives for hydrazines.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 477859-30-6 |

| Reaction Type | Aldehyde oxime formation (condensation) |

| Solvents Used | Ethanol, Methanol |

| Typical Reaction Time | 3–6 hours |

| Temperature Range | 25–78°C (ambient to reflux) |

| Catalysts | Acetic acid (optional) |

| Purification | Recrystallization or chromatographic methods |

| Yield Range | Generally high (>70%) depending on conditions |

Notes on Reaction Monitoring and Purification

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purity assessment is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- The oxime product typically crystallizes from the reaction mixture, facilitating isolation.

- Careful control of pH and reaction time is critical to avoid side reactions such as hydrolysis or over-oxidation.

Chemical Reactions Analysis

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl substituent significantly influences physicochemical and biological properties. Key analogs include:

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 477868-26-1)

- Structure : Differs by replacing the 4-methylbenzyl group with a 2,4-dichlorobenzyl group.

- Molecular Formula: C₁₄H₁₁Cl₂NO₄ (vs. C₁₅H₁₅NO₄ for the 4-methylbenzyl analog).

- Molecular Weight : 328.15 g/mol (vs. 297.29 g/mol).

- However, steric bulk from the dichloro substitution may reduce binding affinity compared to the less bulky 4-methyl group .

(E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl)oxime

- Structure : Features a trihydroxybenzaldehyde core with a 4-methoxybenzyl oxime.

- Activity : Demonstrated potent aldose reductase (ALR2) inhibition (IC₅₀ < 1 µM) due to synergistic effects of the polyhydroxy and methoxy groups. The methoxy group enhances π-π stacking with aromatic residues in the enzyme active site .

- Comparison: The 4-methylbenzyl group in the target compound lacks the electron-donating methoxy group, which may reduce ALR2 affinity. However, the methyl group’s hydrophobicity could favor interactions with nonpolar enzyme pockets.

Core Structure Variations

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

- Structure: Chromene-carbaldehyde core fused with thiazolidinone and pyrimidinone rings.

- Synthesis : Microwave-assisted methods improve yield and reduce reaction time compared to traditional oxime syntheses .

- However, the pyran-2-one core in the target compound may provide better solubility due to its simpler structure.

Functional Group Variations

Aldicarb (Propanal O-[(methylamino)carbonyl]oxime)

- Structure : Aliphatic oxime with a methylthio group and carbamate moiety.

- Application : Used as a pesticide due to its acetylcholinesterase inhibition .

- Comparison : The aromatic pyran-2-one core in the target compound likely reduces acute toxicity compared to aldicarb’s aliphatic structure. The oxime group in both compounds serves as a reactive site for target binding.

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the benzyl ring increase lipophilicity but may reduce binding specificity. Electron-donating groups (e.g., OCH₃) enhance interactions with polar enzyme pockets .

- Oxime Reactivity : The –CH=N–O– group facilitates hydrogen bonding and chelation, critical for metal-binding or enzyme inhibition .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) could be adapted for the target compound to optimize yield and purity.

Biological Activity

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime is , with a molecular weight of approximately 257.26 g/mol. The compound features a pyran ring structure, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and nucleic acids. The oxime functional group allows for the formation of stable complexes with metal ions, potentially inhibiting enzyme activity. Additionally, the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of microtubule dynamics.

1. Anticancer Activity

Research indicates that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran have shown promise as apoptosis inducers in cancer cell lines. For instance, a related compound was reported to have an EC50 value of 0.08 µM in T47D breast cancer cells, indicating significant potency in inducing cell death .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways. The hydrazone group can facilitate interactions that lead to enzyme inhibition, impacting processes such as tubulin polymerization .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial and fungal strains. This is particularly relevant given the rising concerns over antibiotic resistance.

Case Studies

Case Study 1: Apoptosis Induction

A study focused on a derivative of the compound demonstrated its ability to induce apoptosis in T47D cells, with significant growth inhibition observed at low concentrations (GI50 = 0.05 µM). This highlights the potential for developing novel anticancer therapies based on this chemical scaffold .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of similar compounds with DNA and their potential nuclease activity. These compounds exhibited oxidative cleavage capabilities when combined with hydrogen peroxide, suggesting their utility in gene therapy applications or as therapeutic agents targeting specific DNA structures .

Comparative Analysis

The following table summarizes the biological activities of 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives compared to other known compounds:

| Compound | Activity Type | EC50 / GI50 (µM) | Notes |

|---|---|---|---|

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran derivative | Apoptosis Inducer | 0.08 / 0.05 | High potency in T47D cells |

| Benzothiazole Hydrazones | Antimalarial | Not specified | Active against Plasmodium falciparum |

| Hydrazone derivatives | Enzyme Inhibition | Not specified | Nuclease activity observed |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(4-methylbenzyl)oxime in laboratory settings?

- Methodological Answer : During experiments, wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Waste must be segregated and disposed via professional hazardous waste services to prevent environmental contamination. These precautions align with handling structurally similar hydrazone derivatives, where strict safety measures are emphasized .

Q. How can researchers optimize the synthesis of this oxime derivative?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to facilitate imine formation. For example, in analogous oxime syntheses, stirring under inert gas (N₂) at room temperature followed by recrystallization (e.g., Et₂O) yields high-purity products. Monitor reaction progress via TLC or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Employ and NMR to confirm the oxime’s E/Z configuration and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and hydroxyl (O–H) stretches. For related pyran-oxime derivatives, these methods resolve structural ambiguities .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound’s crystal structure be analyzed to predict supramolecular interactions?

- Methodological Answer : Use graph set analysis (e.g., Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., R₂²(8) rings). Software like Mercury enables visualization of intermolecular interactions and comparison with analogous pyranone derivatives. This approach aids in designing co-crystals for enhanced stability .

Q. What strategies resolve contradictions in biological activity data for oxime derivatives?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular toxicity) under standardized conditions. For example, discrepancies in antioxidant activity of chromene-oxime analogs were resolved by controlling pH and redox environments. Statistical tools (e.g., ANOVA) identify outliers in dose-response datasets .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. For similar aldehydes, Fukui indices predict reactivity at the carbonyl carbon, guiding experimental design for regioselective modifications .

Q. What role does steric hindrance play in the stability of the O-(4-methylbenzyl)oxime moiety?

- Methodological Answer : Compare crystallographic data (e.g., torsion angles) of the target compound with bulkier analogs. In pyran-3-carbaldehyde derivatives, ortho-substituents on the benzyl group increase steric strain, reducing oxime stability. X-ray diffraction studies quantify bond-length distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.